3-Methyl-4-octanone

Physicochemical characterization Volatility GC-MS analysis

3-Methyl-4-octanone (CAS 20754-04-5) is a branched-chain C9 ketone with the molecular formula C9H18O and molecular weight 142.24 g/mol. Structurally, it is a methyl-substituted derivative of 4-octanone, featuring a methyl group at the C3 position adjacent to the carbonyl at C4.

Molecular Formula C9H18O
Molecular Weight 142.24 g/mol
CAS No. 20754-04-5
Cat. No. B3049463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-octanone
CAS20754-04-5
Molecular FormulaC9H18O
Molecular Weight142.24 g/mol
Structural Identifiers
SMILESCCCCC(C)C(=O)CC
InChIInChI=1S/C9H18O/c1-4-6-7-8(3)9(10)5-2/h8H,4-7H2,1-3H3
InChIKeyNXWYGZOSQBYIAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-octanone (CAS 20754-04-5) Procurement Specifications and Basic Properties


3-Methyl-4-octanone (CAS 20754-04-5) is a branched-chain C9 ketone with the molecular formula C9H18O and molecular weight 142.24 g/mol [1]. Structurally, it is a methyl-substituted derivative of 4-octanone, featuring a methyl group at the C3 position adjacent to the carbonyl at C4 [1]. This compound is a colorless to pale yellow clear liquid at ambient conditions, with an experimentally determined boiling point of approximately 447 K (174 °C) at 760 mmHg [1], flash point 57.6 °C (closed cup estimate), and density 0.8 ± 0.1 g/cm³ . It is insoluble in water but miscible with common organic solvents including ethanol and ether. The compound is commercially available at purities typically ≥95% for research and industrial applications .

Non-food analytical standard and environmental monitoring workflows
Branched ketone probe for structure-odor relationship studies
Synthetic intermediate exploiting steric carbonyl environment

Why 3-Methyl-4-octanone Cannot Be Replaced by Generic Octanone Isomers in Scientific Applications


3-Methyl-4-octanone exhibits distinct physicochemical and regulatory properties compared to its linear octanone isomers (e.g., 3-octanone and 4-octanone) that preclude simple substitution in research and industrial workflows. The branched C9 backbone increases molecular weight to 142.24 g/mol versus 128.21 g/mol for C8 octanones, altering volatility and partition behavior [1]. Critically, 3-methyl-4-octanone lacks FEMA GRAS designation [2], whereas both 3-octanone (FEMA 2803) and 4-octanone are established flavor ingredients [3][4], creating fundamentally different regulatory and application constraints. Additionally, the methyl substitution at C3 adjacent to the C4 carbonyl introduces steric effects that modify the compound's olfactory character relative to unsubstituted octanones—3-octanone is described as herbaceous, fruity, and musty with a lavender note [3], while 3-methyl-4-octanone is characterized as having a distinctive, strong odor profile [2]. These differences in molecular architecture, regulatory status, and organoleptic properties mean that octanone isomers are not functionally interchangeable.

Branched C9 (higher MW)
Linear C8 (lower MW)
Volatility and partition behavior may shift, affecting method transfer and analytical reproducibility.
Non-FEMA; research-only
FEMA GRAS; food-grade
Regulatory status mismatch prevents substitution in food flavoring applications without separate clearance.
Distinct strong odor (steric effect)
Herbaceous, fruity notes
Olfactory character may not transfer; fragrance research requires compound-specific evaluation.

Quantitative Differentiation Evidence for 3-Methyl-4-octanone (CAS 20754-04-5) Against In-Class Comparators


Molecular Weight and Volatility Differentiation: 3-Methyl-4-octanone vs. 4-Octanone

3-Methyl-4-octanone possesses a higher molecular weight (142.24 g/mol) compared to its closest linear analog 4-octanone (128.21 g/mol), resulting in measurably different boiling behavior and vapor pressure characteristics [1]. The methyl branching at C3 reduces volatility relative to the linear C8 ketone, which has direct implications for gas chromatographic retention times and headspace partitioning in analytical applications [1].

Volatility differentiation
Reported
MW: 142.24 vs 128.21 g/mol Bp: 174 vs 163–166 °C Δ +8–11 °C
Volatility difference may limit direct substitution in validated GC methods and headspace applications.
Experimentally determined values; method transfer requires re-validation.
Physicochemical characterization Volatility GC-MS analysis

Hydrophobicity and Partitioning Behavior: 3-Methyl-4-octanone vs. 3-Octanone

The branched C9 structure of 3-methyl-4-octanone confers substantially higher lipophilicity than the linear C8 ketone 3-octanone, as quantified by calculated octanol-water partition coefficients (LogP) . This difference is structurally driven by the additional methylene (-CH2-) and methyl branching, which increase hydrocarbon surface area and reduce polarity [1].

Lipophilicity & partitioning
Estimated
LogP: 2.70–2.85 vs ~2.1–2.6 ΔLogP +0.1–0.6
Higher LogP suggests greater partitioning into non-polar phases; may affect extraction efficiency and RP-HPLC retention.
Calculated values; confirm experimentally for critical method development.
Lipophilicity LogP QSAR Environmental fate

Regulatory Classification Distinction: Non-FEMA Status of 3-Methyl-4-octanone vs. FEMA-Approved Comparators

3-Methyl-4-octanone lacks FEMA (Flavor and Extract Manufacturers Association) GRAS designation, in contrast to structurally related octanones that hold explicit FEMA numbers and are approved for direct food flavoring applications [1]. This regulatory distinction is absolute and cannot be circumvented without formal safety evaluation and submission [2].

FEMA GRAS status
Class-level
FEMA: Not assigned vs FEMA 2803, JECFA 290
Lacks FEMA GRAS clearance; use in food flavoring contexts not supported without additional regulatory review.
Regulatory status is compound-specific; no inference of safety from isomer data.
Regulatory compliance FEMA GRAS Flavor ingredient Food-grade

Safety and Handling Classification: GHS Hazard Profile Differentiation

3-Methyl-4-octanone carries a distinct GHS hazard classification compared to its linear analog 3-octanone, reflecting differences in acute toxicity and irritancy profiles. While both compounds are ketones, their specific hazard statements and precautionary codes differ, necessitating compound-specific risk assessments and handling protocols [1].

GHS hazard comparison
Reported
H-codes: H302,H315,H319,H335 vs H226 only Signal: Warning (both)
Broader toxicity and irritancy codes suggest additional PPE and ventilation review compared to primarily flammable 3-octanone.
GHS classification based on available data; confirm via SDS before use.
Safety data GHS classification Occupational exposure Toxicology

Optimal Scientific and Industrial Applications for 3-Methyl-4-octanone (CAS 20754-04-5) Based on Differentiation Evidence


Non-Food Analytical Standards and Reference Material Applications

Given its non-FEMA status and lack of food-grade regulatory approval , 3-methyl-4-octanone is best deployed as an analytical reference standard in non-food contexts—including environmental monitoring, industrial hygiene assessments, and research-grade chemical analysis. Its distinct GC retention characteristics, driven by higher molecular weight and boiling point compared to C8 octanones , enable unambiguous identification in complex mixtures. The compound's specific GHS hazard profile (H302, H315, H319, H335) [1] further necessitates its use as a calibration standard in workplace exposure monitoring where its detection threshold and quantitation parameters must be established independently of food-grade flavor compounds.

Research-Only Flavor and Fragrance Exploratory Studies

For academic and industrial research laboratories investigating structure-odor relationships or developing novel fragrance formulations not intended for immediate commercialization, 3-methyl-4-octanone serves as a branched-chain ketone probe molecule. The methyl substitution at C3 adjacent to the C4 carbonyl introduces steric constraints that modify olfactory character relative to unsubstituted octanones . Its higher LogP (2.70-2.85) compared to 3-octanone affects fragrance substantivity and release kinetics in different formulation matrices. However, researchers must note that this compound lacks FEMA GRAS clearance [1], precluding its use in consumer food products without additional safety evaluation and regulatory submission.

Synthetic Intermediate in Non-Food Chemical Synthesis

3-Methyl-4-octanone's branched C9 ketone architecture and defined physicochemical properties (Bp 174 °C, density 0.8 g/cm³) position it as a useful synthetic building block in organic chemistry research applications. The carbonyl at C4 with adjacent methyl branching at C3 provides a distinct steric environment for reactions including reduction, Grignard addition, and condensation chemistry. Its commercial availability at ≥95% purity supports reproducible synthetic protocols. The compound's higher molecular weight and distinct boiling point relative to linear C8 octanones [1] facilitates product isolation via distillation.

Environmental Fate and QSAR Modeling Studies

The compound's calculated physicochemical parameters—including LogP (2.85), bioconcentration factor (BCF 48.83), and vapor pressure (1.2 mmHg at 25 °C) —make it a relevant test compound for environmental partitioning and QSAR model validation studies. Its structural features (branched alkyl chain, central ketone functionality) represent a class of oxygenated volatile organic compounds relevant to atmospheric chemistry and aquatic fate assessments. The GHS environmental hazard classification noting potential harm to aquatic organisms further supports its use in controlled ecotoxicology research contexts.

Application
Selection Property
Validation Focus
Non-food analytical standards
Distinct GC retention, non-FEMA status
Method specificity, workplace monitoring calibration
Olfactory research probe
Steric carbonyl environment, higher LogP
Structure-odor relationship, release kinetics
Synthetic intermediate
Steric C3/C4 environment, defined boiling point
Reaction selectivity, product isolation
Environmental fate / QSAR modeling
Calculated LogP, BCF, vapor pressure
Model validation, partitioning studies
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